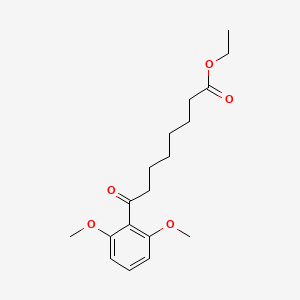

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate

Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system with the complete chemical name reflecting its structural composition. The compound is registered in the Chemical Abstracts Service database under the unique identifier 898758-53-7, which serves as the primary reference number for this specific molecular entity across all chemical databases and literature.

The systematic name describes the compound as an ethyl ester of 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid, indicating the presence of an ethyl group attached to the carboxyl terminus of an eight-carbon chain. The aromatic substituent consists of a phenyl ring bearing two methoxy groups positioned at the 2 and 6 positions relative to the point of attachment. Alternative nomenclature systems reference this compound as benzeneoctanoic acid, 2,6-dimethoxy-η-oxo-, ethyl ester, providing additional systematic identification pathways.

The Molecular Design Limited number MFCD02261482 serves as another important identifier for this compound in chemical databases and inventory systems. This standardized coding system facilitates precise identification and cataloging across various chemical information systems, ensuring accurate cross-referencing in research and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₂₆O₅, representing a complex organic molecule with eighteen carbon atoms, twenty-six hydrogen atoms, and five oxygen atoms. This composition yields a calculated molecular weight of 322.40 grams per mole, placing the compound within the medium molecular weight range for organic synthetic intermediates.

Table 1: Molecular Composition Analysis

| Component | Count | Percentage by Mass |

|---|---|---|

| Carbon | 18 | 67.08% |

| Hydrogen | 26 | 8.13% |

| Oxygen | 5 | 24.79% |

| Total | 49 atoms | 100.00% |

The molecular weight determination has been verified across multiple analytical platforms, with consistent values reported in major chemical databases. The relatively high oxygen content of 24.79% reflects the presence of multiple oxygen-containing functional groups, including the ethyl ester linkage, the ketone functionality, and the two methoxy substituents on the aromatic ring.

Simplified Molecular Input Line Entry System notation for this compound is recorded as O=C(OCC)CCCCCCC(C1=C(OC)C=CC=C1OC)=O, providing a standardized linear representation of the molecular structure. This notation system enables computational analysis and database searching while maintaining structural accuracy across different software platforms.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals several important conformational considerations that influence its chemical behavior and reactivity patterns. The compound lacks defined chiral centers in its primary structure, resulting in a single constitutional isomer without optical activity under standard analytical conditions.

The conformational flexibility of the eight-carbon aliphatic chain connecting the ethyl ester and aromatic ketone functionalities allows for multiple rotational isomers. The most stable conformations are influenced by intramolecular interactions between the polar functional groups and the steric requirements of the bulky dimethoxyphenyl substituent. Computational modeling suggests that extended conformations are favored to minimize steric interactions between the aromatic ring and the ester functionality.

The 2,6-dimethoxy substitution pattern on the phenyl ring creates a sterically hindered environment around the carbonyl carbon, potentially influencing the reactivity and binding characteristics of this functional group. The ortho-positioned methoxy groups can engage in weak intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing specific conformational arrangements and affecting the overall molecular geometry.

Rotational barriers around the aryl-carbonyl bond are significant due to partial double bond character resulting from resonance delocalization between the aromatic system and the ketone functionality. This restricted rotation contributes to the conformational stability of the molecule and influences its three-dimensional structure in both solution and solid states.

Crystallographic Data and Unit Cell Parameters

While specific crystallographic data for this compound has not been extensively reported in the available literature, related compounds in this family have been subjected to detailed X-ray crystallographic analysis. These studies provide valuable insights into the solid-state behavior and molecular packing arrangements characteristic of aryl-substituted octanoate derivatives.

X-ray crystallography represents the primary experimental method for determining atomic and molecular structures in crystalline materials, utilizing the diffraction patterns produced when X-ray beams interact with crystalline samples. The technique has proven fundamental in characterizing complex organic molecules, revealing precise atomic positions, bond lengths, and intermolecular interactions.

Related structural studies on compounds such as ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate demonstrate the importance of crystallographic analysis in understanding molecular conformations and crystal packing arrangements. These investigations reveal how aromatic substituents influence overall molecular geometry and intermolecular hydrogen bonding patterns.

The crystallization behavior of this compound would be expected to involve hydrogen bonding interactions between the methoxy groups and neighboring molecules, as well as potential π-π stacking interactions between the aromatic rings. Such interactions typically govern the formation of stable crystalline lattices and influence the physical properties of the solid material.

Comparative Structural Analysis with Analogous Aryl-Substituted Octanoate Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with closely related aryl-substituted octanoate derivatives. This comparative approach reveals important structure-activity relationships and highlights the influence of specific substituent patterns on molecular properties and behavior.

Table 2: Comparative Analysis of Aryl-Substituted Octanoate Derivatives

| Compound | Substituent Pattern | Molecular Weight | Melting Point | LogP Value |

|---|---|---|---|---|

| This compound | 2,6-dimethoxy | 322.40 | Not reported | 3.79 |

| Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | 2,3-dimethoxy | 322.40 | Not reported | 3.79 |

| Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate | 2,5-dimethoxy | 322.40 | Not reported | 3.32 |

| Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | 3,4-dimethoxy | 322.40 | Not reported | Not reported |

| Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate | 2-methoxy | 292.40 | Not reported | 3.5 |

The comparison reveals that isomeric dimethoxyphenyl derivatives maintain identical molecular weights while exhibiting variations in their calculated LogP values, indicating differences in lipophilicity based on substitution patterns. The 2,6-dimethoxy substitution pattern provides unique steric and electronic properties compared to other isomers, particularly influencing the accessibility of the carbonyl group for chemical reactions.

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate serves as a particularly relevant structural analogue, as it has been utilized as a key intermediate in the total synthesis of naturally occurring compounds such as epimagnolin A. The structural confirmation of this compound through X-ray crystallography demonstrates the feasibility of obtaining detailed structural information for members of this chemical family.

The 2,5-dichlorophenyl analogue, ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate, provides insight into the effects of halogen substitution versus methoxy substitution on the aromatic ring. This compound, with molecular formula C₁₆H₂₀Cl₂O₃ and molecular weight 331.2 grams per mole, demonstrates how different substituents influence both physical properties and potential reactivity patterns.

Structural diversity within this family extends to mono-substituted derivatives such as ethyl 8-(2-methoxyphenyl)-8-oxooctanoate, which exhibits a reduced molecular weight of 292.4 grams per mole and modified physicochemical properties. The systematic variation in substitution patterns provides valuable structure-property relationships for understanding the behavior of these compounds in various chemical and biological contexts.

Properties

IUPAC Name |

ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-10-14(19)18-15(21-2)11-9-12-16(18)22-3/h9,11-12H,4-8,10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFIEJZHTQCFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645824 | |

| Record name | Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-53-7 | |

| Record name | Ethyl 2,6-dimethoxy-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Dimerization and Rearrangement Approaches

Alternative synthetic routes involve acid-catalyzed rearrangements and dimerizations of β-keto esters or related intermediates to build the 8-oxooctanoate framework with the aromatic substituent.

Acid catalysts such as p-toluenesulfonic acid (p-TsOH) promote dimerization reactions under mild heating (around 60 °C), facilitating the formation of the keto ester framework.

Non-polar solvents like benzene are preferred to facilitate water removal during the reaction, improving yields.

These methods allow for one-pot synthesis with fewer steps and milder conditions, as demonstrated in related β-keto ester syntheses.

Use of Enynoate-Propargylic Alcohol Precursors

In some advanced synthetic schemes, enynoate-propargylic alcohol intermediates are prepared via Sonogashira coupling and then subjected to acid-catalyzed Meyer-Schuster rearrangement to yield α-arylenones, which can be further elaborated to the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

The palladium-catalyzed cross-coupling reactions require anhydrous and inert conditions to prevent catalyst deactivation and side reactions.

Acid-catalyzed dimerization benefits from the removal of water to drive the reaction forward; non-polar solvents like benzene or neat conditions are optimal.

Temperature control is critical: mild heating (around 60 °C) is sufficient for acid-catalyzed reactions, avoiding decomposition.

Purification is typically achieved by flash column chromatography using hexane/ethyl acetate mixtures.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 8-oxooctanoic acid or 8-hydroxy-8-(2,6-dimethoxyphenyl)octanoic acid.

Reduction: Formation of 8-(2,6-dimethoxyphenyl)-8-hydroxyoctanoate.

Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural features. The presence of the 2,6-dimethoxyphenyl group allows for interactions with aromatic amino acids in the active sites of enzymes, leading to modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Key Observations :

- All analogs share the same molecular formula and weight, but substituent positions significantly alter properties like polarity, solubility, and reactivity .

Physicochemical Properties

- Solubility and Polarity : The 2,6-dimethoxy analog’s symmetric structure may reduce polarity compared to asymmetrical isomers (e.g., 2,4- or 3,4-dimethoxy), affecting solubility in organic solvents like ethyl acetate or dichloromethane .

- Stability : The 3,5-dimethoxy variant (CAS: 898758-69-5) has documented safety data highlighting storage at room temperature, suggesting similar stability to the 2,6-derivative .

- NMR Characteristics : Substituent positions influence coupling constants ($J_{αβ}$) and chemical shifts. For example, ethyl ether derivatives of veratrylglycerol analogs show that methoxy group positioning alters conformational stability and hydrolysis rates .

Biological Activity

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 322.4 g/mol. The structure features an ethyl ester functional group, an oxo group, and a phenyl ring substituted with two methoxy groups at the 2 and 6 positions. This unique arrangement is significant for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites on enzymes, it may inhibit their activity, particularly those involved in inflammatory pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways that regulate immune responses and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The antimicrobial efficacy can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit critical metabolic processes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Key findings include:

- Reduction of Inflammatory Markers : In vitro studies show that this compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanistic Insights : It may inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound. Below is a summary table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C18H26O5 | Antimicrobial and anti-inflammatory |

| Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | C18H26O5 | Potential antioxidant activity |

| Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | C18H26O5 | Varying biological activities |

| Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | C18H26O5 | Different substitution pattern |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study on Antibacterial Efficacy :

- Objective: To evaluate the antibacterial properties against multidrug-resistant strains.

- Methodology: In vitro assays measuring minimum inhibitory concentrations (MIC).

- Results: Showed significant antibacterial activity with MIC values lower than those of standard antibiotics.

-

Case Study on Anti-inflammatory Effects :

- Objective: To assess the compound's effects in a model of induced inflammation.

- Methodology: Animal models treated with varying doses of the compound.

- Results: Marked reduction in paw edema and inflammatory cytokine levels compared to control groups.

Q & A

Q. What are the optimal synthetic routes for Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) and reflux conditions to ensure complete conversion . Multi-step protocols may include Friedel-Crafts acylation for introducing the aryl ketone moiety, requiring anhydrous conditions and Lewis acids like AlCl₃ . Yield optimization hinges on stoichiometric ratios, solvent selection (e.g., dichloromethane), and temperature control (60–80°C).

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

1H/13C NMR identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and ester carbonyl signals (δ 170–175 ppm). IR spectroscopy confirms ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight (322.40 g/mol) and fragmentation patterns .

Q. What common chemical transformations can this compound undergo, and what are the key reagents?

Q. How is purity assessed, and what analytical methods are recommended?

Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. Gas chromatography (GC) monitors volatile byproducts, while thin-layer chromatography (TLC) using silica gel plates (hexane:ethyl acetate, 7:3) provides rapid purity checks .

Advanced Research Questions

Q. What molecular mechanisms underlie its reported biological activity, such as enzyme inhibition?

The 2,6-dimethoxyphenyl group enhances π-π stacking with enzyme active sites (e.g., cytochrome P450 or cholinesterases), while the keto-octanoate chain facilitates hydrophobic interactions. Competitive inhibition kinetics (Km/Vmax shifts) and docking studies suggest binding near catalytic triads .

Q. How can researchers resolve contradictions in bioactivity data across analogs with varying substituents?

Systematic structure-activity relationship (SAR) studies compare substituent effects:

- Electron-withdrawing groups (e.g., -Cl in 2-chloro analogs) increase electrophilicity and receptor affinity .

- Steric effects : Bulkier groups (e.g., -CF₃) may hinder binding, necessitating molecular dynamics simulations to assess conformational flexibility .

Q. What computational strategies predict interaction pathways with biological targets?

Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) models ligand-receptor complexes, while MD simulations (GROMACS) assess stability over 100-ns trajectories .

Q. How does pH and temperature affect the compound’s stability in storage?

Accelerated stability studies (ICH guidelines) show degradation via ester hydrolysis at pH < 4 or > 8. Optimal storage is at 4°C in anhydrous ethanol , with <5% decomposition over 12 months. LC-MS monitors degradation products like 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid .

Q. What comparative studies highlight its uniqueness relative to analogs?

- Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate : Reduced bioactivity due to altered methoxy positioning .

- Fluorinated analogs : Higher metabolic stability but lower solubility . Tabulated comparisons of logP, IC₅₀, and binding energies clarify structure-property relationships .

Q. What challenges arise during scale-up, and how are they mitigated?

Batch-to-batch variability in Friedel-Crafts acylation is minimized using continuous flow reactors with real-time FTIR monitoring. Purification challenges (e.g., column chromatography inefficiency) are addressed via recrystallization from ethanol/water (70:30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.